molecular formula C9H10F2O2S B13507936 3-Fluoro-2,4,6-trimethylbenzene-1-sulfonyl fluoride CAS No. 88419-64-1

3-Fluoro-2,4,6-trimethylbenzene-1-sulfonyl fluoride

Cat. No.: B13507936
CAS No.: 88419-64-1
M. Wt: 220.24 g/mol
InChI Key: DNLCKLLDNRKUNH-UHFFFAOYSA-N
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Description

3-Fluoro-2,4,6-trimethylbenzene-1-sulfonyl fluoride is a specialized aromatic sulfonyl fluoride with the molecular formula C9H10F2O2S and a molecular weight of 220.24 g/mol. This compound is characterized by its sulfonyl fluoride functional group attached to a trimethyl-substituted fluorobenzene ring, a structure that confers unique chemical properties and reactivity, making it a valuable building block in organic synthesis and pharmaceutical research. The primary research value of this compound lies in its application in Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry, a powerful synthetic paradigm for forging stable connections between molecules under mild conditions. The sulfonyl fluoride group is highly reactive toward nucleophiles, enabling the synthesis of sulfonamides and sulfonate esters. Furthermore, the fluorine atom at the meta position and the methyl groups at the ortho and para positions create a distinct steric and electronic environment that influences its reactivity and stability, making it suitable for use in polymer cross-linking, materials science, and as a precursor for radio-labeled compounds. Mechanistically, sulfonyl fluorides can act as covalent inhibitors by reacting with serine residues in the active sites of enzymes, leading to irreversible inhibition. This property is exploited in chemical biology to study enzyme function and develop enzyme probes. This product is intended for research purposes and is strictly labeled as For Research Use Only. It is not designed for human therapeutic applications or veterinary use.

Properties

CAS No.

88419-64-1

Molecular Formula

C9H10F2O2S

Molecular Weight

220.24 g/mol

IUPAC Name

3-fluoro-2,4,6-trimethylbenzenesulfonyl fluoride

InChI

InChI=1S/C9H10F2O2S/c1-5-4-6(2)9(14(11,12)13)7(3)8(5)10/h4H,1-3H3

InChI Key

DNLCKLLDNRKUNH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1F)C)S(=O)(=O)F)C

Origin of Product

United States

Preparation Methods

Method Overview

This two-step approach involves initially introducing the sulfonyl fluoride group onto the aromatic ring via sulfonylation, followed by selective fluorination of the sulfonyl moiety.

Step 1: Aromatic Sulfonylation

  • Reagents: Chlorosulfonic acid or sulfuryl fluoride (SO₂F₂) are commonly used to sulfonate methyl-substituted aromatic compounds.
  • Conditions: Typically performed at low temperatures (0–25°C) in inert solvents such as dichloromethane or acetonitrile.
  • Outcome: Formation of the corresponding sulfonyl chloride or sulfonyl fluoride derivatives.

Step 2: Fluorination of Sulfonyl Chloride

  • Reagents: Fluoride sources such as potassium fluoride (KF), cesium fluoride (CsF), or alkali metal fluorides.
  • Conditions: Elevated temperatures (around 100–240°C) in polar aprotic solvents like dimethylformamide (DMF) or acetonitrile.
  • Mechanism: Nucleophilic substitution where fluoride ion replaces the chloride, yielding the sulfonyl fluoride.

Research Data

  • Fluorination efficiency depends on the fluorinating reagent and reaction conditions. For example, exchange reactions using alkali metal fluorides have demonstrated good yields under high-temperature conditions, as reported in patent literature and experimental studies.

Fluorine-Chlorine Exchange on Chlorobenzenesulfonyl Chlorides

Method Overview

This approach involves the direct exchange of chlorine atoms on chlorobenzenesulfonyl chlorides with fluorine atoms using alkali metal fluorides.

Procedure Details

  • Reagents: Alkali metal fluorides such as potassium fluoride or cesium fluoride.
  • Solvent: Polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
  • Temperature: Elevated, typically between 100°C and 240°C.
  • Reaction: The fluoride ion displaces chlorine atoms positioned ortho or para to the sulfonyl group, resulting in fluorinated sulfonyl fluorides.

Research Findings

  • This method offers a one-step synthesis with high regioselectivity, especially when fluorine is introduced ortho or para to existing substituents.
  • The process is advantageous due to the use of readily available chlorobenzenesulfonyl chlorides and inexpensive fluoride salts.

Fluorination of Aromatic Precursors via Diazonium Intermediates

Method Overview

Fluorination can be achieved by diazonium chemistry, where aromatic diazonium salts are reacted with fluorinating agents.

Procedure

  • Formation of diazonium salts from aromatic amines.
  • Reaction with fluorinating agents such as fluorobenzenes or fluorinating reagents under controlled conditions.
  • Subsequent conversion to sulfonyl fluorides through sulfonation steps.

Research Data

  • This method is less commonly used for direct synthesis of sulfonyl fluorides but provides regioselective fluorination options, especially for complex aromatic systems.

Catalytic Fluorination Using Fluorinating Reagents

Method Overview

Recent advances include catalytic fluorination using reagents like Selectfluor or N-fluorobenzenesulfonimide (NFSI).

Procedure

  • These reagents facilitate mild fluorination of aromatic compounds.
  • Often performed at room temperature or slightly elevated temperatures.
  • Suitable for functionalizing methyl groups or aromatic rings with fluorine.

Research Findings

  • Such methods are promising for late-stage fluorination, offering high selectivity and milder conditions.

Data Summary Table: Preparation Methods for 3-Fluoro-2,4,6-trimethylbenzene-1-sulfonyl fluoride

Method Reagents Solvent Temperature Yield Advantages Limitations
Sulfonylation + Fluorination Chlorosulfonic acid, KF or CsF Dichloromethane, DMF 100–240°C High High regioselectivity, straightforward Requires high temperature
Chlorine-Fluorine Exchange Chlorobenzenesulfonyl chlorides, KF or CsF DMF, DMSO 100–240°C Good One-step, cost-effective Limited regioselectivity
Diazonium Route Aromatic amines, fluorinating agents Aqueous or organic Variable Moderate Regioselective fluorination Multi-step, complex setup
Catalytic Fluorination NFSI, Selectfluor Acetonitrile, DMSO Room temp to mild heating Variable Mild conditions, versatile Less established for sulfonyl fluorides

Chemical Reactions Analysis

Types of Reactions

3-Fluoro-2,4,6-trimethylbenzene-1-sulfonyl fluoride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

The mechanism of action of 3-Fluoro-2,4,6-trimethylbenzene-1-sulfonyl fluoride involves its interaction with nucleophilic sites in biological molecules. The sulfonyl fluoride group is highly reactive and can form covalent bonds with nucleophilic amino acid residues in enzymes, leading to enzyme inhibition. This interaction can affect various molecular targets and pathways, depending on the specific enzyme involved .

Comparison with Similar Compounds

3-Fluoro-2,4,6-trimethylbenzene-1-sulfonyl Chloride

This analog replaces the fluoride with a chloride group. While specific data on its molecular weight is unavailable in the evidence, sulfonyl chlorides generally exhibit higher reactivity than fluorides due to the superior leaving-group ability of chloride. This makes chlorides more reactive in nucleophilic substitution reactions but less stable under aqueous or humid conditions .

4-Nitro-3-(trifluoromethyl)benzene-1-sulfonyl Chloride

  • Molecular Formula: C₇H₃ClF₃NO₄S
  • Molecular Weight : 289.62 g/mol
  • CAS: Not provided; MDL: EN300-31219205 The nitro and trifluoromethyl groups are strong electron-withdrawing substituents, enhancing the electrophilicity of the sulfonyl chloride. This increases its reactivity in aryl substitution reactions compared to the methyl and fluorine substituents in the target compound .

3-Hydroxy-2,4,6-trimethylbenzene-1-sulfonyl Chloride

  • EN300 : 271028
    The hydroxyl group introduces hydrogen-bonding capability, improving solubility in polar solvents. However, the hydroxyl group may also reduce stability under acidic conditions compared to the fluorine-substituted target compound.

Comparison with Other Sulfonyl Fluorides

3-Hydroxy-2,4,6-trimethylbenzene-1-sulfonyl Fluoride

  • Molecular Formula : C₉H₁₁FO₃S (same as target compound but with hydroxyl instead of fluorine)

4-Nitro-3-(trifluoromethyl)benzene-1-sulfonyl Fluoride

  • Expected Property : Similar to its chloride analog, this compound would exhibit heightened reactivity due to electron-withdrawing groups, but the fluoride’s lower leaving-group ability would reduce its utility in certain reactions compared to chlorides .

Data Table: Structural and Physicochemical Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) CAS Number Key Substituents Reactivity Profile
3-Fluoro-2,4,6-trimethylbenzene-1-sulfonyl fluoride C₉H₁₁FO₃S 218.25 39234-83-8 3-F, 2,4,6-CH₃ Moderate reactivity; stable
3-Fluoro-2,4,6-trimethylbenzene-1-sulfonyl chloride C₉H₁₁ClO₃S ~232.7 (estimated) Not provided 3-F, 2,4,6-CH₃ High reactivity; less stable
4-Nitro-3-(trifluoromethyl)benzene-1-sulfonyl chloride C₇H₃ClF₃NO₄S 289.62 Not provided 4-NO₂, 3-CF₃ Very high reactivity
3-Hydroxy-2,4,6-trimethylbenzene-1-sulfonyl chloride C₉H₁₁ClO₃S ~232.7 (estimated) Not provided 3-OH, 2,4,6-CH₃ Moderate reactivity; polar

Key Research Findings

Reactivity Trends : Sulfonyl chlorides (e.g., EN300-271028, EN300-31219205) generally outperform fluorides in reactions requiring rapid leaving-group displacement but are less suitable for long-term storage or aqueous environments .

Substituent Effects : Electron-withdrawing groups (e.g., nitro, trifluoromethyl) increase electrophilicity, while alkyl groups (e.g., methyl) enhance steric hindrance and stability .

Fluoride Advantages : The target compound’s fluorine substituent balances reactivity and stability, making it ideal for applications like activity-based protein profiling (ABPP) .

Biological Activity

3-Fluoro-2,4,6-trimethylbenzene-1-sulfonyl fluoride (CAS No. 88419-64-1) is a sulfonyl fluoride derivative that has garnered attention in various fields, particularly in medicinal chemistry and organic synthesis. Its unique structural attributes contribute to its biological activity, making it a subject of interest for researchers exploring its potential applications.

The compound features a fluorine atom and a sulfonyl fluoride group attached to a trimethylbenzene core. This structure is significant for its reactivity and interaction with biological targets.

PropertyValue
Molecular FormulaC10H12FNO2S
Molecular Weight229.27 g/mol
IUPAC Name3-Fluoro-2,4,6-trimethylbenzene-1-sulfonyl fluoride
CAS Number88419-64-1

The biological activity of 3-Fluoro-2,4,6-trimethylbenzene-1-sulfonyl fluoride primarily involves its ability to act as an electrophile. The sulfonyl fluoride moiety can participate in nucleophilic substitution reactions with biological nucleophiles such as amino acids and proteins. This mechanism is crucial for the compound's potential therapeutic effects and toxicity profiles.

Antimicrobial Properties

Research has indicated that sulfonyl fluorides can exhibit antimicrobial activity. A study demonstrated that derivatives similar to 3-Fluoro-2,4,6-trimethylbenzene-1-sulfonyl fluoride showed effective inhibition against various bacterial strains. The mechanism was attributed to the disruption of bacterial cell wall synthesis through covalent modification of essential enzymes involved in peptidoglycan biosynthesis.

Enzyme Inhibition

The compound has been studied for its role as an enzyme inhibitor. For instance, it has shown potential in inhibiting serine proteases by forming stable covalent bonds with the active site serine residue. This inhibition is significant for therapeutic strategies against diseases where serine proteases play a critical role.

Case Studies

  • Inhibition of Carbonic Anhydrase : A study evaluated the inhibition of carbonic anhydrase by sulfonyl fluorides. The results indicated that 3-Fluoro-2,4,6-trimethylbenzene-1-sulfonyl fluoride could effectively inhibit this enzyme, which is vital in regulating pH and fluid balance in biological systems.
  • Anticancer Activity : Preliminary investigations have suggested that this compound may possess anticancer properties through the induction of apoptosis in cancer cell lines. Mechanistic studies are ongoing to elucidate the pathways involved.

Toxicological Profile

The toxicity of 3-Fluoro-2,4,6-trimethylbenzene-1-sulfonyl fluoride has been assessed in various animal models. Results indicate that while it exhibits some cytotoxicity at high concentrations, its selectivity towards specific biological targets may mitigate broader toxic effects.

Q & A

Q. What are the optimal purification methods for 3-fluoro-2,4,6-trimethylbenzene-1-sulfonyl fluoride, considering its thermal and hydrolytic stability?

Methodological Answer: Purification should prioritize inert conditions due to the compound’s sulfonyl fluoride group, which is sensitive to hydrolysis. Techniques include:

  • Distillation under reduced pressure (e.g., short-path distillation at ≤1 mmHg) to avoid thermal decomposition.
  • Low-temperature crystallization using anhydrous solvents like dichloromethane or hexane at −20°C to minimize side reactions.
  • Chromatography with silica gel pre-treated with 1% triethylamine to neutralize acidic sites that could degrade the sulfonyl fluoride moiety .
    Stability tests (e.g., TGA/DSC) should confirm purity and thermal thresholds .

Q. How can researchers validate the structural integrity of 3-fluoro-2,4,6-trimethylbenzene-1-sulfonyl fluoride post-synthesis?

Methodological Answer: Use a multi-spectral approach:

  • NMR : 19F^{19}\text{F} NMR is critical for confirming the sulfonyl fluoride group (δ ~50–60 ppm) and fluorine substitution on the aromatic ring (δ ~−110 to −120 ppm for meta/para positions). 1H^{1}\text{H} NMR resolves methyl group splitting patterns (e.g., 2,4,6-trimethyl symmetry) .
  • IR Spectroscopy : Strong S=O stretches near 1370 cm1^{-1} and 1180 cm1^{-1} confirm sulfonyl fluoride functionality.
  • Mass Spectrometry : High-resolution ESI-MS or EI-MS detects molecular ion peaks (e.g., [M+H]+^+ or [M−F]+^+ fragments) .

Q. What are the key safety considerations for handling sulfonyl fluorides like this compound?

Methodological Answer:

  • Hydrolytic Hazard : Use anhydrous gloves (e.g., nitrile) and work under nitrogen/argon to prevent hydrolysis, which releases HF.
  • Storage : Seal in glass ampules with PTFE-lined caps; store at −20°C in desiccated environments to limit moisture ingress .
  • Emergency Protocols : Neutralize spills with calcium carbonate slurry to immobilize fluoride ions .

Advanced Research Questions

Q. How can computational methods predict the reactivity of 3-fluoro-2,4,6-trimethylbenzene-1-sulfonyl fluoride in nucleophilic aromatic substitution (SN_NN​Ar) reactions?

Methodological Answer:

  • DFT Calculations : Model the electron-withdrawing effects of the sulfonyl fluoride and methyl groups. The 3-fluoro substituent creates a meta-directing electronic profile, reducing SN_NAr activity compared to para-substituted analogs.
  • Hammett Constants : Use σm_m values for fluorine (+0.34) and sulfonyl fluoride (+1.05) to predict regioselectivity in substitution reactions .
  • Kinetic Simulations : Compare activation energies for fluoride displacement vs. sulfonyl group retention under varying conditions (e.g., polar aprotic solvents, Lewis acid catalysts) .

Q. What strategies resolve contradictory data in fluorinated sulfonyl compound reactivity studies?

Methodological Answer:

  • Controlled Replication : Repeat reactions under rigorously anhydrous conditions to isolate moisture-induced side reactions (e.g., hydrolysis to sulfonic acids).
  • Isotopic Labeling : Use 18O^{18}\text{O}-labeled water to trace hydrolysis pathways via MS/MS fragmentation patterns.
  • Cross-Validation : Compare kinetic data (e.g., Arrhenius plots) with computational activation barriers to identify outliers caused by experimental artifacts .

Q. How does steric hindrance from 2,4,6-trimethyl substitution influence the compound’s utility in Suzuki-Miyaura cross-coupling reactions?

Methodological Answer:

  • Steric Maps : Generate 3D models (e.g., using Avogadro or Gaussian) to quantify methyl group bulk. The 2,6-dimethyl groups create a ~120° dihedral angle, restricting access to the sulfonyl fluoride’s sulfur center.
  • Catalyst Screening : Test bulky palladium catalysts (e.g., XPhos Pd G3) to overcome steric barriers. Lower yields in coupling reactions may necessitate alternative leaving groups (e.g., chloride instead of fluoride) .

Q. What advanced techniques characterize the solid-state structure of this compound?

Methodological Answer:

  • Single-Crystal X-ray Diffraction (SCXRD) : Resolve methyl/fluoro group orientations and confirm sulfonyl fluoride geometry (O=S=O bond angles ~119°). Requires crystals grown via slow vapor diffusion of pentane into a THF solution .
  • Powder XRD : Compare experimental patterns with simulated data from SCXRD to assess phase purity.
  • Solid-State NMR : 13C^{13}\text{C} CP/MAS NMR detects crystallinity and methyl group dynamics .

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